molecular formula C15H14N4O3 B5673208 1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B5673208
M. Wt: 298.30 g/mol
InChI Key: BBZDRZVOXIIGNA-UHFFFAOYSA-N
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Description

1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c16-15-17-13-3-1-2-4-14(13)18(15)9-10-22-12-7-5-11(6-8-12)19(20)21/h1-8H,9-10H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZDRZVOXIIGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 2-(4-nitrophenoxy)ethylamine is reacted with 1H-1,3-benzodiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.

Major Products:

    Reduction: Conversion of the nitro group to an amino group results in 1-[2-(4-AMINOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE.

    Substitution: Introduction of nitro or halogen groups on the benzodiazole ring.

Scientific Research Applications

1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodiazole core may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

  • 1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
  • 1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Comparison: 1-[2-(4-NITROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to their methyl or chloro analogs. Additionally, the electronic effects of the nitro group can influence the reactivity and stability of the compound.

Biological Activity

1-[2-(4-Nitrophenoxy)ethyl]-1H-1,3-benzodiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C_{14}H_{14}N_{4}O_{3}
  • Molecular Weight : 286.29 g/mol

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Interaction with Receptors : It may interact with various receptors, influencing downstream signaling cascades.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.5Induction of apoptosis
SUIT-222.8Cell cycle arrest
HT-2918.3Inhibition of proliferation

These results indicate that the compound demonstrates significant cytotoxicity across multiple cancer cell lines, with apoptosis being a primary mechanism involved in its action.

Case Studies

Several case studies have highlighted the therapeutic potential and biological activity of this compound:

  • Study on Breast Cancer Cells :
    • Researchers investigated the effects of the compound on MDA-MB-231 cells. The study found that treatment led to a significant increase in sub-G1 cell populations, indicating apoptosis induction.
    • Morphological changes consistent with apoptosis were observed using Hoechst staining.
  • Study on Colon Cancer Cells :
    • In HT-29 cells, the compound was effective in reducing cell viability and inducing cell cycle arrest at the G0/G1 phase.
    • Mechanistic studies suggested that the compound inhibited key signaling pathways involved in cell proliferation.

Pharmacological Potential

The biological activity of this compound suggests potential applications in cancer therapy. Its ability to induce apoptosis and inhibit cell proliferation positions it as a promising candidate for further development as an anticancer agent.

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